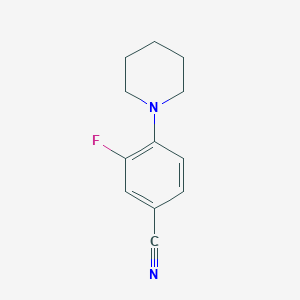

3-Fluoro-4-(piperidin-1-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-(piperidin-1-yl)benzonitrile is an organic compound with the molecular formula C12H13FN2. It is a fluorinated aromatic nitrile that contains a piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals . The presence of the fluorine atom and the piperidine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(piperidin-1-yl)benzonitrile typically involves the nucleophilic substitution reaction of 3-fluorobenzonitrile with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be summarized as follows:

3-Fluorobenzonitrile+PiperidineK2CO3, DMF, heatthis compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient heat transfer and mixing. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-4-(piperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in methanol or tert-butanol.

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products:

Nucleophilic Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of primary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Fluoro-4-(piperidin-1-yl)benzonitrile has been investigated for its potential therapeutic applications, particularly as a ligand for various receptors in the central nervous system. Its piperidine moiety enhances its binding affinity to biological targets, making it a candidate for developing treatments for neurological disorders and other pathologies.

Case Study: Neurological Disorders

Research has shown that compounds similar to this compound can modulate neurotransmitter systems. For instance, studies have indicated potential applications in treating depression and anxiety by targeting serotonin receptors .

Anticancer Research

The compound has demonstrated promising activity against various cancer cell lines. Modifications to the piperidine structure have been shown to enhance cytotoxicity against specific cancer types.

Case Study: Cancer Cell Lines

In vitro studies revealed that derivatives of this compound exhibited significant growth inhibition against breast (MCF-7) and ovarian (A2780) cancer cell lines, suggesting its potential as an anticancer agent .

Synthesis and Preparation Methods

The synthesis typically involves a nucleophilic substitution reaction. The general synthetic route includes:

Starting Materials :

- 3-Fluorobenzonitrile

- Piperidine

Reaction Conditions :

- Solvent: Dimethylformamide (DMF)

- Base: Potassium carbonate (K2CO3)

- Temperature: Approximately 100°C

Yield Optimization :

- Industrial methods may involve scaling up laboratory procedures and optimizing conditions for improved yield and purity.

Research Findings

Recent studies emphasize the compound's role in developing selective inhibitors for neurotransmitter transporters, which could have implications in treating psychiatric disorders. For example, derivatives have shown promising results as selective GlyT1 inhibitors, indicating potential therapeutic avenues .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(piperidin-1-yl)benzonitrile is largely dependent on its application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets .

Comparación Con Compuestos Similares

3-Fluoro-4-(piperazin-1-yl)benzonitrile: Similar structure but contains a piperazine ring instead of piperidine.

4-Fluorobenzonitrile: Lacks the piperidine ring, making it less versatile in certain applications.

3-Fluoro-4-(morpholin-4-yl)benzonitrile: Contains a morpholine ring, offering different chemical properties.

Uniqueness: 3-Fluoro-4-(piperidin-1-yl)benzonitrile is unique due to the combination of the fluorine atom and the piperidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Actividad Biológica

3-Fluoro-4-(piperidin-1-yl)benzonitrile is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FN3. The presence of a fluorine atom and a piperidine moiety suggests potential interactions with biological targets that may influence pharmacological activity.

| Property | Value |

|---|---|

| Molecular Weight | 201.23 g/mol |

| Chemical Structure | Chemical Structure |

| CAS Number | 505080-54-6 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies suggest that the compound may act as an inhibitor or modulator, affecting various signaling pathways within cells. Detailed investigations into its binding affinity and selectivity towards biological targets are essential for understanding its pharmacological potential.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine ring and the positioning of the fluorine atom can significantly influence the compound's biological activity. For instance, studies on related compounds show that para-substituted derivatives often exhibit enhanced activity compared to meta-substituted analogs .

Antituberculosis Activity

One notable study explored the antituberculosis properties of compounds similar to this compound. The results indicated that para-substituted benzyl piperazines demonstrated significant antituberculosis activity, suggesting a potential avenue for further development in combating resistant strains of Mycobacterium tuberculosis .

Cancer Research

Another area of interest involves the evaluation of this compound in cancer models. In vivo studies have shown promising results regarding tumor suppression when administered in conjunction with other therapeutic agents. For example, compounds with similar structures have been reported to reduce tumor size significantly in xenograft models .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their efficacy against various diseases. The following table summarizes key findings from recent research:

Propiedades

IUPAC Name |

3-fluoro-4-piperidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c13-11-8-10(9-14)4-5-12(11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWAMCJDNQDOEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.